(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions involving suitable amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reduction reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Substitution reactions often involve halides, such as benzyl chloride or ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride: A similar compound with a methyl group instead of an ethyl group.
(1-Benzylazetidin-3-yl)methanamine dihydrochloride: A similar compound without the ethyl group.
Uniqueness
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride is unique due to its specific structural features, including the presence of both benzyl and ethyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H21ClN2 |
---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
(1-benzyl-3-ethylazetidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-13(9-14)10-15(11-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11,14H2,1H3;1H |
InChI Key |
DMPBUKAFGRVGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)CC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.